molecular formula C15H22Cl2O2S B14417992 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL CAS No. 86002-01-9

1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL

Cat. No.: B14417992
CAS No.: 86002-01-9
M. Wt: 337.3 g/mol
InChI Key: ZMMFELQPBCXFLG-UHFFFAOYSA-N
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Description

1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is an organic compound characterized by the presence of a benzenesulfinyl group attached to a nonane backbone with two chlorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL typically involves the reaction of benzenesulfinyl chloride with a suitable nonane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL has several applications in scientific research:

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms and hydroxyl group also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    1-(Benzenesulfonyl)-1,1-dichlorononan-2-OL: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-(Benzenesulfinyl)-1,1-dichlorooctan-2-OL: Similar structure but with an octane backbone instead of nonane.

    1-(Benzenesulfinyl)-1,1-dichlorodecan-2-OL: Similar structure but with a decane backbone instead of nonane.

Uniqueness: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

86002-01-9

Molecular Formula

C15H22Cl2O2S

Molecular Weight

337.3 g/mol

IUPAC Name

1-(benzenesulfinyl)-1,1-dichlorononan-2-ol

InChI

InChI=1S/C15H22Cl2O2S/c1-2-3-4-5-9-12-14(18)15(16,17)20(19)13-10-7-6-8-11-13/h6-8,10-11,14,18H,2-5,9,12H2,1H3

InChI Key

ZMMFELQPBCXFLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(S(=O)C1=CC=CC=C1)(Cl)Cl)O

Origin of Product

United States

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